molecular formula C6H13NO2S B12937358 (S)-2,3-Dimethylbut-3-ene-1-sulfonamide

(S)-2,3-Dimethylbut-3-ene-1-sulfonamide

Cat. No.: B12937358
M. Wt: 163.24 g/mol
InChI Key: LRDIBWZGEFZHTJ-ZCFIWIBFSA-N
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Description

(S)-2,3-Dimethylbut-3-ene-1-sulfonamide is a chiral synthetic intermediate characterized by a sulfonamide functional group attached to a dimethyl-substituted butene chain. The sulfonamide group (-SO₂NH₂) is a foundational motif in medicinal chemistry and drug discovery, known for its ability to interact with a wide range of biological targets . Compounds containing this group exhibit diverse pharmacological activities, serving as enzyme inhibitors and key components in antibacterial agents . The specific stereochemistry of the (S)-enantiomer may be critical for asymmetric synthesis and for studying stereospecific interactions in biological systems. While the specific biological profile and research applications of this compound are not yet fully detailed in the literature, its structure suggests potential as a versatile building block. The molecule combines a sulfonamide, known for its role in creating inhibitors for enzymes like carbonic anhydrase, with a chiral, unsaturated hydrocarbon chain . This combination is valuable for exploring structure-activity relationships and developing new synthetic methodologies, such as the construction of complex nitrogen-containing heterocycles and aziridines, which are important scaffolds in the development of bioactive molecules and pharmaceuticals . Researchers can leverage this compound as a precursor in the synthesis of more complex molecules for use in chemical biology and drug discovery programs. This product is provided as a high-purity solid for research purposes. It is intended for use in laboratory investigations only. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

(2S)-2,3-dimethylbut-3-ene-1-sulfonamide

InChI

InChI=1S/C6H13NO2S/c1-5(2)6(3)4-10(7,8)9/h6H,1,4H2,2-3H3,(H2,7,8,9)/t6-/m1/s1

InChI Key

LRDIBWZGEFZHTJ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CS(=O)(=O)N)C(=C)C

Canonical SMILES

CC(CS(=O)(=O)N)C(=C)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of S 2,3 Dimethylbut 3 Ene 1 Sulfonamide

Reactivity Profiles of the Sulfonamide Moiety

N-H Functionalization Reactions

The acidic proton on the nitrogen atom of the sulfonamide allows for a variety of N-H functionalization reactions. These reactions are crucial for introducing new substituents and modifying the compound's properties. In solid-state structures of related sulfonamides, intermolecular hydrogen bonding between the S=O and N-H groups is a common feature. researchgate.net While specific studies on (S)-2,3-dimethylbut-3-ene-1-sulfonamide are not detailed, the general reactivity pattern of sulfonamides suggests that it can readily participate in reactions such as alkylation, arylation, and acylation at the nitrogen center. For instance, related sulfonamides have been shown to react with various electrophiles in the presence of a base to yield N-substituted products.

The acidity of the N-H proton can be influenced by the electronic nature of the substituents on the sulfur atom and the nitrogen atom. The electron-withdrawing sulfonyl group increases the acidity of the N-H proton, facilitating its removal by a base. This deprotonation generates a nucleophilic sulfonamidate anion that can then react with a wide range of electrophiles.

Nucleophilic Behavior and Participation in Carbon-Carbon Bond Forming Reactions

The sulfonamide moiety, particularly after deprotonation, can act as a nucleophile. researchgate.netpharmacy180.com This nucleophilicity is central to its participation in carbon-carbon bond-forming reactions. The resulting sulfonamidate anion is a soft nucleophile and can engage in reactions with various carbon electrophiles.

One of the key applications of the nucleophilic nature of sulfonamides is in the context of Friedel-Crafts type reactions. researchgate.net While direct participation of this compound in such reactions is not explicitly documented, the general principle involves the reaction of the sulfonamidate with an activated aromatic system or an alkyl halide. The outcome of these reactions is highly dependent on the reaction conditions, including the choice of solvent, base, and electrophile.

The table below summarizes the key aspects of the nucleophilic behavior of sulfonamides in carbon-carbon bond formation:

Reaction TypeRole of SulfonamideKey IntermediatesTypical Electrophiles
AlkylationNucleophileSulfonamidate anionAlkyl halides, tosylates
ArylationNucleophileSulfonamidate anionActivated aryl halides
AcylationNucleophileSulfonamidate anionAcyl chlorides, anhydrides

Role of the Sulfonamide Group as a Leaving Group in Synthetic Transformations

In certain synthetic contexts, the sulfonamide group can be transformed into a good leaving group. This transformation is typically achieved by N-activation, for example, through reaction with a strong electrophile. The resulting activated sulfonamide can then be displaced by a variety of nucleophiles.

While specific examples involving this compound as a leaving group are not prevalent in the literature, the general principle is well-established for other sulfonamides. For instance, N-arylsulfonamides can be cleaved under reductive conditions, and in some cases, the sulfonamide group can be displaced in nucleophilic aromatic substitution reactions, particularly if the aromatic ring is sufficiently activated.

Transformations Involving the Alkene Moiety of this compound

The alkene functionality in this compound provides a second site for chemical transformations, offering opportunities for the introduction of new functional groups and the construction of cyclic systems.

Electrophilic and Radical Addition Reactions to the Olefin

The double bond in this compound is susceptible to both electrophilic and radical addition reactions. The methyl groups attached to the double bond are electron-donating, which increases the nucleophilicity of the alkene and stabilizes potential carbocation intermediates formed during electrophilic addition. stackexchange.comechemi.com

Electrophilic Addition: The reaction with electrophiles such as hydrogen halides (HX) would be expected to proceed via a carbocation intermediate. stackexchange.comechemi.com The addition of the electrophile would occur at the less substituted carbon of the double bond to form a more stable tertiary carbocation. This intermediate would then be attacked by the nucleophile (X⁻) to give the final addition product. The regioselectivity of this reaction is governed by Markovnikov's rule. stackexchange.comechemi.com

Radical Addition: The alkene can also undergo radical addition reactions. For example, visible light-driven photocatalysis can generate sulfonamidyl radicals from unsaturated sulfonamides, which can then undergo intramolecular hydroamination. rsc.org This type of reaction provides a mild and efficient route to various nitrogen-containing heterocyclic compounds.

The following table summarizes the expected outcomes of addition reactions to the alkene moiety:

ReagentReaction TypeExpected IntermediateMajor Product
HBrElectrophilic AdditionTertiary Carbocation(S)-3-bromo-2,3-dimethylbutane-1-sulfonamide
H₂O/H⁺Electrophilic AdditionTertiary Carbocation(S)-3-hydroxy-2,3-dimethylbutane-1-sulfonamide
R-S• (Thiol radical)Radical AdditionCarbon-centered radicalAnti-Markovnikov addition product

Cycloaddition Reactions and Annulation Strategies

The alkene moiety of this compound can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic and bicyclic frameworks. nih.gov These reactions involve the concerted or stepwise formation of two new sigma bonds.

One of the most common types of cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. While this compound itself is a dienophile, related dienes such as 2,3-dimethylbuta-1,3-diene are known to undergo cycloaddition with various dienophiles. researchgate.net The reactivity in these cycloadditions is influenced by the electronic properties and steric hindrance of the reactants.

Annulation strategies involving the alkene can also be envisioned. These strategies would involve a sequence of reactions that lead to the formation of a new ring fused to the existing molecular framework. For instance, a reaction sequence involving an initial Michael addition to an α,β-unsaturated system, followed by an intramolecular cyclization, could be a viable annulation strategy.

Olefin Difunctionalization and Hydrosulfonylation

The alkene moiety within allylic sulfonamides is a versatile functional group that can undergo various difunctionalization reactions, where two new substituents are added across the double bond. These reactions provide a powerful method for creating complex molecular architectures from simple starting materials.

Olefin Difunctionalization: Photochemical methods have been developed for the vicinal 1,2-difunctionalization of olefins to produce alkyl sulfonamides. nih.gov One such strategy employs a radical/polar crossover (RPC) mechanism, enabling a multicomponent reaction that incorporates a sulfamoyl chloride and an organotrifluoroborate across an alkene. nih.gov Furthermore, chiral sulfide-catalyzed asymmetric iodinative difunctionalization has been successfully applied to allylic sulfonamides. acs.org This method allows for the stereoselective introduction of an iodine atom and various nucleophiles (including phenols, alcohols, fluoride, and azide) across the double bond, yielding a range of valuable iodine-functionalized chiral molecules. acs.org This transformation is effective for challenging substrates like γ,γ-disubstituted allylic sulfonamides. acs.org

Hydrosulfonylation: Hydrosulfonylation involves the addition of a hydrogen atom and a sulfonyl group across a double bond. Photocatalytic methods have emerged that utilize N-sulfonylimines as precursors to sulfonyl radicals. acs.org These radicals can then participate in the hydrosulfonylation of alkenes, expanding the opportunities for late-stage functionalization of sulfonamides. acs.org Another approach involves the silyl (B83357) radical-mediated activation of sulfamoyl chlorides. This allows for a direct, single-step hydrosulfamoylation of olefins using reagents like tris(trimethylsilyl)silane (B43935) and a photocatalyst, providing straightforward access to aliphatic sulfonamides. acs.org

Table 1: Overview of Olefin Difunctionalization and Hydrosulfonylation Reactions
Reaction TypeReagents & ConditionsIntermediate(s)Product TypeRef.
Photoinduced 1,2-Difunctionalization Sulfamoyl chloride, Organotrifluoroborate, Photoredox catalystRadical/Polar CrossoverVicinally difunctionalized alkyl sulfonamide nih.gov
Asymmetric Iodo-aryloxylation Allylic sulfonamide, Phenol, N-Iodosuccinimide (NIS), Chiral sulfide (B99878) catalystSulfide-stabilized halonium ionChiral iodo-ether sulfonamide acs.org
Asymmetric Iodo-azidation Allylic sulfonamide, TMSN₃, N-Iodosaccharin, Chiral sulfide catalystSulfide-stabilized halonium ionChiral iodo-azide sulfonamide acs.orgnih.gov
Photocatalytic Hydrosulfonylation Alkene, N-sulfonylimine, H-donor (e.g., TMS₃Si-H), PhotocatalystSulfonyl radicalAlkyl sulfone acs.org
Silyl Radical-Mediated Hydrosulfamoylation Alkene, Sulfamoyl chloride, Tris(trimethylsilyl)silane, PhotocatalystSilyl radical, Sulfamoyl radicalAliphatic sulfonamide acs.org

Detailed Mechanistic Studies of Key Reactions

Understanding the precise mechanisms of these reactions is crucial for optimizing conditions and expanding their synthetic utility.

The Tsuji-Trost reaction is a cornerstone of transition metal catalysis, enabling the palladium-catalyzed substitution of allylic substrates. wikipedia.org In this reaction, sulfonamides can act as effective nitrogen-based nucleophiles. acs.orgresearchgate.net

The generally accepted mechanism begins with the coordination of a zerovalent palladium catalyst, often bearing phosphine (B1218219) ligands, to the alkene of the allylic substrate. wikipedia.orgorganic-chemistry.org This is followed by an oxidative addition step, where the leaving group is expelled, and the palladium inserts into the carbon-leaving group bond to form a cationic η³-π-allylpalladium(II) complex. organic-chemistry.orgnrochemistry.com The stereochemistry of this step typically proceeds with inversion at the carbon center. nrochemistry.com

Table 2: Catalytic Cycle of the Tsuji-Trost Reaction with Sulfonamides
StepDescriptionIntermediate
1. Catalyst Coordination A Pd(0) complex coordinates to the double bond of the allylic substrate.η²-π-allyl-Pd(0) complex
2. Oxidative Addition (Ionization) The Pd(0) catalyst undergoes oxidative addition, displacing the leaving group to form a Pd(II) species.η³-π-allylpalladium(II) complex
3. Nucleophilic Attack The deprotonated sulfonamide nucleophile attacks a terminal carbon of the π-allyl ligand.η²-π-allyl-Pd(0) complex with product coordinated
4. Catalyst Regeneration The product dissociates, regenerating the active Pd(0) catalyst for the next cycle.Pd(0) catalyst

Radical reactions offer alternative pathways for the functionalization of sulfonamides. Sulfonyl radicals (RSO₂•) are key intermediates that can be generated and utilized in various transformations. thieme-connect.com

One method for generating sulfonyl radicals is through the photocatalytic activation of N-sulfonylimines. acs.org These radicals can then add to alkenes in hydrosulfonylation reactions. acs.org Another pathway involves single-electron oxidation of sulfonamides, which can produce aniline (B41778) radical cations that undergo further rearrangement. nih.gov

A particularly relevant reaction for ene sulfonamides is radical cyclization. nih.gov In these processes, a radical initiator (e.g., from tributyltin hydride) can trigger an intramolecular cyclization where a radical center elsewhere in the molecule adds to the β-carbon of the ene sulfonamide. nih.gov This forms a transient α-sulfonamidoyl radical. nih.gov This intermediate readily undergoes β-fragmentation, ejecting a stable sulfonyl radical (e.g., PhSO₂•) to form a cyclic imine. nih.gov This fragmentation is a key driving force for the reaction, allowing for the cleavage of a stable sulfonamide under mild, reductive conditions. nih.gov The regioselectivity of these cyclizations (e.g., 5-exo vs. 6-endo) can be controlled by factors such as vinylic halogen substitution on the alkene. acs.org

Table 3: Key Steps in Radical-Mediated Sulfonamide Reactions
Mechanistic StepDescriptionIntermediate(s)Ref.
Radical Generation A sulfonyl radical is generated from a precursor like an N-sulfonylimine via photocatalysis or from a sulfonyl chloride via a silyl radical.Sulfonyl radical (RSO₂•) acs.orgacs.org
Radical Addition The sulfonyl radical adds across an alkene double bond.Carbon-centered radical acs.orgmdpi.com
Intramolecular Cyclization An existing radical center within an N-alkenylsulfonamide adds to the double bond.α-Sulfonamidoyl radical nih.gov
β-Fragmentation The α-sulfonamidoyl radical eliminates a sulfonyl radical to form a C=N double bond.Cyclic imine + Sulfonyl radical nih.gov
Hydrogen Atom Transfer A carbon-centered radical abstracts a hydrogen atom from a donor to complete a hydrosulfonylation reaction.Final product acs.orgnih.gov

While less common, carbenoid intermediates have been implicated in sulfonamide chemistry. A carbenoid is a reagent that exhibits reactivity similar to a carbene but is not a free carbene, often being stabilized by a metal. youtube.com

More conventional reactions involve the insertion of rhodium-generated carbenoids into the N-H bond of sulfonamides. For instance, dimethyl diazomalonate, in the presence of Rh₂(OAc)₄, forms a carbenoid that reacts with toluene (B28343) sulfonamide to yield N-sulfonylamino malonates. uzh.ch

More unconventional reactivity has been observed with alkynyl sulfonamides. rsc.orgrsc.org Mechanistic studies revealed that the 1,4-conjugate addition of a lithium acetylide to an alkynyl sulfonamide generates a key alkenyllithium intermediate. rsc.org This species is stabilized by intramolecular coordination with a sulfonamide oxygen atom. This intermediate can be considered a vinylidene carbenoid, as it features a carbon atom bearing both a vinyllithium (B1195746) anion and a leaving group (the sulfonamide). rsc.org This intramolecular coordination activates the sulfonamide group, making it susceptible to attack by a second molecule of the nucleophile, leading to the formation of an enediyne. rsc.org This represents a novel mode of reactivity where the sulfonamide acts as a leaving group at an sp² center, a counterintuitive role in fundamental organic chemistry. rsc.org

Table 4: Comparison of Carbenoid Intermediates in Sulfonamide Chemistry
Intermediate TypeGenerationReactivity with SulfonamidesKey FeatureRef.
Classical Carbenoid From diazo compounds + Rh(II) catalystN-H bond insertionForms a new N-C bond by inserting into the sulfonamide N-H. uzh.ch
Non-Classical Vinylidene Carbenoid From alkynyl sulfonamide + organolithiumSulfonamide acts as a leaving groupAn alkenyllithium intermediate is stabilized by the sulfonamide, which then functions as a leaving group. rsc.orgrsc.org

Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms throughout a transformation. acs.orgyoutube.com The distinct mass of deuterium allows for its detection by mass spectrometry and NMR, and its stronger C-D bond compared to a C-H bond can lead to a kinetic isotope effect (KIE), providing further mechanistic information. acs.org

In the context of alkene reactions involving substrates like this compound, deuterium labeling can distinguish between different stereochemical pathways. For example, in palladium-catalyzed oxidative cyclizations (Wacker-type reactions), a key step is the nucleopalladation (e.g., oxypalladation or aminopalladation) of the alkene. This addition can occur in one of two ways: syn-addition, where the palladium and the nucleophile add to the same face of the alkene, or anti-addition, where they add to opposite faces.

By synthesizing stereospecifically deuterated starting materials and analyzing the position of the deuterium atom in the product, the pathway can be determined. nih.gov For instance, a study on the Wacker-type cyclization of a deuterated o-allylphenol definitively established that the stereochemistry of the oxypalladation step was syn when using a dicationic palladium catalyst but primarily anti with a PdCl₂(MeCN)₂ catalyst system. nih.gov Such experiments are crucial for understanding how the choice of catalyst and ligands dictates the reaction mechanism and, consequently, the stereochemical outcome. nih.gov

Table 5: Hypothetical Deuterium Labeling Experiment to Probe Alkene Addition
Starting MaterialMechanistic PathwayPredicted Product StereochemistryRationale
(Z)-Alkene-d₁syn-Addition Deuterium and new substituent are cis in the product.Both groups add to the same face of the original double bond.
(Z)-Alkene-d₁anti-Addition Deuterium and new substituent are trans in the product.The groups add to opposite faces of the original double bond.
(E)-Alkene-d₁syn-Addition Deuterium and new substituent are trans in the product.Both groups add to the same face of the original double bond.
(E)-Alkene-d₁anti-Addition Deuterium and new substituent are cis in the product.The groups add to opposite faces of the original double bond.

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Computational and Spectroscopic Characterization Studies of S 2,3 Dimethylbut 3 Ene 1 Sulfonamide

Investigation of Intermolecular Interactions and Supramolecular Assembly

In the solid state, the spatial arrangement of molecules is dictated by a complex interplay of intermolecular forces. For sulfonamides, hydrogen bonding is a dominant interaction that directs their supramolecular assembly. researchgate.netnih.gov

The sulfonamide group (-SO₂NH₂) provides both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), making it highly prone to forming robust hydrogen bonding networks. researchgate.netacs.org In the crystalline form of (S)-2,3-Dimethylbut-3-ene-1-sulfonamide, it is expected that the N-H group of one molecule will form a hydrogen bond with a sulfonyl oxygen atom of a neighboring molecule. These interactions can lead to the formation of various motifs, such as chains or dimers. researchgate.net

Spectroscopic Techniques for Elucidation of Molecular Structure and Reaction Progress

Spectroscopic methods provide the experimental data necessary to validate computational findings and confirm the structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of this compound. The chemical shifts, coupling constants, and integration of the signals would provide definitive evidence for the presence of the dimethylallyl group and the sulfonamide moiety. For instance, the protons of the terminal CH₂ group would appear as distinct signals in the olefinic region of the ¹H NMR spectrum. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to the functional groups present in a molecule. For this compound, characteristic absorption bands would be observed for the N-H stretch, the asymmetric and symmetric S=O stretches of the sulfonamide group, and the C=C stretch of the alkene. mdpi.com Shifts in these frequencies, especially the N-H and S=O stretches, can provide evidence of hydrogen bonding in the solid state when compared to the solution spectrum. nih.gov

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern can also offer structural information; for sulfonamides, a common fragmentation pathway involves the loss of SO₂. mdpi.com

X-ray Crystallography: When suitable single crystals can be grown, X-ray crystallography provides unambiguous proof of the three-dimensional molecular structure, including the absolute stereochemistry at the chiral center. acs.org It also reveals the precise nature of the intermolecular interactions and the packing arrangement in the crystal lattice, offering a definitive picture of the supramolecular assembly. figshare.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Sulfadiazine
Sulfamethazine
Sulfamethoxazole
Sulfachloropyridazine
Sulfacetamide
Sulfanilamide

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Future Research Directions and Outstanding Challenges in S 2,3 Dimethylbut 3 Ene 1 Sulfonamide Chemistry

Advancements in Highly Efficient and Sustainable Stereoselective Synthesis

The development of efficient and environmentally benign methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. For a specific target like (S)-2,3-Dimethylbut-3-ene-1-sulfonamide, future research would likely focus on moving beyond traditional multi-step syntheses, which often involve stoichiometric reagents and generate significant waste.

A key challenge is the direct and highly stereoselective introduction of the sulfonamide group. Research in the broader field of allylic sulfonamides has explored various strategies, including palladium-catalyzed asymmetric allylic amination. Future advancements for the synthesis of this compound and its analogs could involve:

Direct C-H Sulfonamidation: Developing catalytic systems that can directly convert a C-H bond on the 2,3-dimethylbut-3-ene scaffold to the corresponding sulfonamide would represent a significant leap in efficiency.

Biocatalysis: The use of enzymes, or "biotransformation," offers a highly selective and sustainable route to chiral compounds. nih.gov Screening for or engineering enzymes that can catalyze the stereoselective synthesis of this compound would be a promising research direction. nih.gov

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for chemical reactions. acs.org Adapting and optimizing stereoselective syntheses of allylic sulfonamides for flow processes could lead to more sustainable manufacturing methods. acs.org

Table 1: Potential Sustainable Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesKey Challenges
Catalytic Asymmetric C-H SulfonamidationHigh atom economy, reduced step countCatalyst development, control of regioselectivity and stereoselectivity
Biocatalysis/Enzymatic SynthesisHigh stereoselectivity, mild reaction conditions, environmentally friendlyEnzyme discovery and engineering, substrate scope limitations
Continuous Flow SynthesisEnhanced safety and control, improved scalability, potential for automationReactor design, optimization of reaction parameters for flow conditions

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The unique structural features of this compound, namely the chiral center adjacent to a sulfonyl group and a vinyl group, suggest a rich and largely unexplored reactivity profile. Future research would aim to uncover and harness this reactivity for the synthesis of novel and complex molecular architectures.

Potential areas of exploration include:

Asymmetric Transformations of the Alkene: The vinyl group is a versatile handle for a variety of chemical transformations. Research could focus on developing stereoselective reactions such as epoxidation, dihydroxylation, and cyclopropanation, where the existing stereocenter could influence the stereochemical outcome of the reaction.

Reactions at the Sulfonamide Moiety: While often considered a stable protecting group, the sulfonamide nitrogen can be involved in various transformations. Investigating its participation in cyclization reactions or as a directing group in C-H functionalization of the allylic backbone could lead to new synthetic methodologies.

Radical Reactions: The allylic nature of the compound makes it a potential substrate for radical-mediated transformations. Exploring photo- or electrochemically induced radical reactions could unveil novel pathways for functionalization.

Integration into Multi-Component and Cascade Reactions for Increased Synthetic Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are powerful tools for rapidly building molecular complexity. mdpi.com Similarly, cascade reactions, where a series of intramolecular transformations are triggered by a single event, offer an elegant way to construct complex cyclic systems. nih.gov

For this compound, future research could focus on designing MCRs where it serves as a chiral building block. For instance, its alkene functionality could participate in cycloaddition reactions in a multi-component setting.

In the context of cascade reactions, the development of processes that are initiated at one of the functional groups of this compound and then proceed to form multiple new bonds and rings would be a significant advancement. A hypothetical cascade could involve an initial reaction at the sulfonamide, followed by an intramolecular cyclization onto the double bond, leading to complex heterocyclic structures.

Development of Catalytic Systems Tailored for Specific Chemo- and Stereoselective Transformations

The development of novel catalysts is crucial for unlocking the full synthetic potential of any chiral building block. For this compound, research into tailored catalytic systems would be essential for achieving high levels of chemo- and stereoselectivity in its transformations.

Key areas for catalyst development would include:

Transition Metal Catalysis: Designing new ligands for transition metals like palladium, rhodium, or iridium could enable highly selective cross-coupling, hydrogenation, or isomerization reactions.

Organocatalysis: Chiral small organic molecules can be effective catalysts for a wide range of asymmetric transformations. Developing organocatalysts that can specifically activate and control the reactivity of this compound would be a valuable pursuit.

Photoredox Catalysis: The use of light to drive chemical reactions has emerged as a powerful synthetic tool. Developing photoredox catalytic systems that can engage with the functionalities of this compound could open up new avenues for its functionalization under mild conditions.

Table 2: Potential Catalytic Systems for Transformations of this compound

Catalyst TypePotential ApplicationsKey Research Focus
Transition Metal CatalystsCross-coupling, hydrogenation, cyclization, metathesisLigand design for enhanced stereocontrol, catalyst stability and turnover
OrganocatalystsAsymmetric epoxidation, Michael additions, cycloadditionsDesign of catalysts with specific non-covalent interactions for substrate recognition
Photoredox CatalystsRadical additions, C-H functionalization, atom transfer reactionsDevelopment of photosensitizers compatible with the substrate, control of reaction pathways

Q & A

Basic Research Questions

Q. What are the critical considerations in synthesizing (S)-2,3-Dimethylbut-3-ene-1-sulfonamide?

  • Methodological Answer : Key steps include regioselective sulfonamide formation and stereochemical control. Follow protocols from academic syntheses (e.g., refluxing sulfonyl chloride with amines in anhydrous conditions). Critical pitfalls include incomplete purification due to byproducts (e.g., unreacted sulfonyl chloride) and stereochemical drift during workup. Use TLC or HPLC to monitor reaction progress and chiral chromatography to confirm enantiomeric purity .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Confirm stereochemistry (e.g., NOESY for spatial proximity of methyl groups).
  • IR : Validate sulfonamide S=O stretches (~1350–1150 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
    Cross-reference with PubChem data for canonical SMILES and InChI keys to ensure structural alignment .

Q. What assays are suitable for evaluating its biological activity?

  • Methodological Answer : Use bacterial MIC (Minimum Inhibitory Concentration) assays for antibacterial activity and α-glucosidase inhibition tests for anti-enzymatic activity. Include hemolytic activity assays (e.g., erythrocyte lysis) to assess toxicity. Normalize results against controls like sulfamethoxazole .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer : Apply iterative analysis (e.g., triangulating enzyme kinetics, molecular docking, and cellular assays) to identify confounding variables. For example, discrepancies in α-glucosidase inhibition may arise from assay conditions (pH, substrate concentration). Validate findings using open-access datasets and replicate experiments across independent labs .

Q. What strategies optimize enantiomeric purity during scale-up synthesis?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation derivatives) to enhance stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC at each step. Address measurement uncertainty by calibrating instruments with certified reference standards .

Q. How does the compound’s structure influence its interaction with biological targets?

  • Methodological Answer : Perform SAR (Structure-Activity Relationship) studies by modifying substituents (e.g., methyl groups at C2/C3) and comparing activity. Use computational tools (e.g., molecular dynamics simulations) to analyze binding affinity to α-glucosidase or bacterial enzymes. Correlate steric/electronic effects with IC₅₀ values .

Q. What are the challenges in maintaining stability during storage?

  • Methodological Answer : The compound’s allylic sulfonamide group may be prone to hydrolysis. Conduct accelerated stability studies under varied conditions (temperature, humidity). Store in anhydrous, inert atmospheres (argon) at −20°C. Use Karl Fischer titration to monitor moisture content in bulk samples .

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